N1,N3-dibenzylpropane-1,3-diamine dihydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
N1,N3-Dibenzylpropane-1,3-diamine dihydrochloride (CAS 59211-73-3) is a symmetrical diamine derivative featuring a propane backbone substituted with benzyl groups at the terminal nitrogen atoms. Its IUPAC name is N,N'-dibenzylpropane-1,3-diamine dihydrochloride , reflecting the two benzyl substituents and the protonation of both amine groups by hydrochloric acid. The molecular formula is $$ \text{C}{17}\text{H}{24}\text{Cl}{2}\text{N}{2} $$, with a molecular weight of 327.3 g/mol.
Structural features :
- A three-carbon propane chain ($$ \text{CH}2-\text{CH}2-\text{CH}_2 $$) bridges the two nitrogen atoms.
- Each nitrogen is bonded to a benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$), creating a bifunctional structure.
- The dihydrochloride form introduces two chloride counterions, which stabilize the protonated ammonium centers.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{17}\text{H}{24}\text{Cl}{2}\text{N}{2} $$ | |
| SMILES notation | C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl | |
| InChIKey | FYTHSSPFCZXOGS-UHFFFAOYSA-N |
Crystallographic Analysis and Symmetry Considerations
While single-crystal X-ray diffraction data for this compound remains unreported, insights can be inferred from related dihydrochloride salts. For example, daclatasvir dihydrochloride (a structurally complex analogue) crystallizes in the triclinic $$ P1 $$ space group with unit cell parameters $$ a = 7.548 \, \text{Å}, b = 9.557 \, \text{Å}, c = 16.264 \, \text{Å}, \alpha = 74.06^\circ, \beta = 84.00^\circ, \gamma = 70.63^\circ $$. Similar packing arrangements likely occur in this compound, where chloride ions form hydrogen bonds with protonated amines, creating extended chains along the crystallographic axes.
Key crystallographic predictions :
- Hydrogen bonding : N–H⋯Cl interactions dominate, with bond lengths approximating 2.1–2.5 Å.
- Symmetry : The molecule’s $$ C_2 $$ symmetry may favor monoclinic or triclinic crystal systems, common in organic salts.
- Density : Estimated at $$ 1.017 \, \text{g/cm}^3 $$ based on analogous compounds.
Comparative Structural Analysis with Related Diamine Derivatives
This compound shares functional similarities with other diamine salts but diverges in steric and electronic properties due to benzyl substituents.
Table 2: Structural comparison with related compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1,3-Diaminopropane dihydrochloride | $$ \text{C}3\text{H}{12}\text{Cl}2\text{N}2 $$ | 159.05 | Lack of benzyl groups; shorter chain |
| N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride | $$ \text{C}7\text{H}{16}\text{Cl}2\text{N}2 $$ | 211.12 | Rigid bicyclic scaffold; methyl substituents |
| 1,3-Dianilinopropane | $$ \text{C}{15}\text{H}{18}\text{N}_2 $$ | 226.32 | Phenyl instead of benzyl groups; neutral amine |
The benzyl groups in this compound enhance lipophilicity ($$ \log P = 5.34 $$) compared to aliphatic diamines, influencing solubility and coordination behavior.
Protonation State Analysis in Dihydrochloride Form
In the dihydrochloride form, both amine groups are protonated, as confirmed by:
- pKa values : The parent diamine ($$ \text{p}Ka \sim 9.7 $$) readily accepts protons under acidic conditions, forming $$ \text{NH}3^+ \cdots \text{Cl}^- $$ ion pairs.
- Spectroscopic evidence : IR spectra of similar compounds show N–H stretching vibrations at $$ 3200–2800 \, \text{cm}^{-1} $$, consistent with protonated amines.
- Thermal analysis : Decomposition above 230°C correlates with the loss of HCl molecules, confirming the salt’s stoichiometry.
The protonation state facilitates solubility in polar solvents (e.g., water, methanol) while retaining organic solubility due to benzyl groups. This duality makes the compound versatile in synthetic applications, such as catalysis or polymer crosslinking.
Properties
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17;;/h1-6,8-11,18-19H,7,12-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTHSSPFCZXOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Free Base (N,N'-bis(benzyl)-1,3-diaminopropane)
The free base is typically synthesized via nucleophilic substitution between 1,3-diaminopropane and benzyl chloride. Key steps include:
-
- Molar Ratio : 1,3-diaminopropane and benzyl chloride are combined in a 1:2 molar ratio.
- Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to enhance reactivity.
- Catalyst : Triethylamine (TEA) or sodium hydroxide to neutralize HCl byproducts.
Workup :
Conversion to Dihydrochloride Salt
The free base is protonated using hydrochloric acid (HCl):
-
- Recrystallization from ethanol/water mixtures.
- Final product is dried under vacuum.
Industrial-Scale Production
Industrial methods optimize cost and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol/THF | Toluene |
| Catalyst | Triethylamine | NaOH (aqueous) |
| Reaction Time | 24 hours | 6–8 hours (high-pressure reactor) |
| Yield | 65–75% | 85–90% |
Analytical Characterization
Critical quality control metrics include:
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | ≥98% |
| Melting Point | Differential Scanning Calorimetry (DSC) | 210–215°C (decomposes) |
| Chloride Content | Ion Chromatography | 21.5–22.5% (theoretical: 21.7%) |
Challenges and Optimizations
-
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N1,N3-dibenzylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
- N1,N3-dibenzylpropane-1,3-diamine dihydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group modifications, making it a valuable tool in synthetic organic chemistry.
Reactivity and Transformations
- The compound undergoes several chemical reactions:
- Oxidation : Converts to amine oxides using agents like hydrogen peroxide.
- Reduction : Forms secondary amines with reducing agents such as lithium aluminum hydride.
- Substitution : Benzyl groups can be replaced with other functional groups under specific conditions.
Biological Research Applications
Enzyme Inhibition Studies
- The compound is investigated for its potential to inhibit various enzymes, thus providing insights into enzyme mechanisms and interactions. This application is particularly relevant in drug discovery and development.
Therapeutic Potential
- Recent studies have explored the compound's role as an algicidal agent against harmful algae species, indicating its potential use in environmental biotechnology and ecological management.
Antimicrobial Activity
- Research has demonstrated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Industrial Applications
Polymer Production
- In the industrial sector, this compound is utilized in the production of polymers and other chemical materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials.
Data Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Organic synthesis building block | Essential for creating complex organic structures |
| Biological Research | Enzyme inhibition, algicidal properties | Potential therapeutic applications |
| Industrial | Polymer production | Improves mechanical properties of materials |
Case Studies
Case Study 1: Enzyme Inhibition
- A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on specific enzymes related to cancer metabolism. Results indicated significant inhibition at micromolar concentrations, suggesting further exploration for anticancer drug development.
Case Study 2: Antimicrobial Properties
- Research conducted by Environmental Science & Technology assessed the compound's efficacy against various microbial strains. The study found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also affects cellular pathways involved in protein synthesis and degradation.
Comparison with Similar Compounds
Structural Analogues by Substituent Type
The propane-1,3-diamine scaffold is versatile, with modifications at the N1 and N3 positions dictating pharmacological, chemical, and physical behaviors. Key analogues include:
*Estimated based on structural analogues.
Key Observations:
- Lipophilicity : Benzyl-substituted derivatives exhibit higher lipophilicity than aliphatic (e.g., ethyl, allyl) or aromatic (e.g., m-phenylenediamine) variants, impacting drug absorption and metabolism .
- Solubility : Aliphatic analogues like N1,N1-diethylpropane-1,3-diamine dihydrochloride are more water-soluble due to reduced steric hindrance and absence of aromatic rings .
Pharmaceutical Relevance
Several propane-1,3-diamine derivatives serve as intermediates or impurities in active pharmaceutical ingredients (APIs):
- Clomipramine-related compounds : N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N,N-trimethylpropane-1,3-diamine dihydrochloride is an impurity in clomipramine hydrochloride, highlighting the role of propane-1,3-diamine derivatives in psychotropic drug synthesis .
- Verapamil impurities : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride is linked to verapamil, a calcium channel blocker, underscoring the scaffold's utility in cardiovascular therapeutics .
- Benzydamine analogues : Compounds like N1-[3-[(1-benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine dihydrochloride () demonstrate structural complexity for targeted biological activity.
Biological Activity
N1,N3-Dibenzylpropane-1,3-diamine dihydrochloride (CAS No. 10239-34-6) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N2·2HCl
- Molecular Weight : 254.37 g/mol
- Physical State : Solid
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
Biological Activity Overview
This compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, leading to various cellular responses.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's mechanism of action appears to involve the disruption of microbial cell membranes, leading to cell death.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Inhibition of cell proliferation by 50% at a concentration of 25 µg/mL.
- Induction of apoptosis , evidenced by increased levels of cleaved caspase-3 and PARP.
This suggests that the compound could serve as a potential lead in developing new anticancer therapies.
The mechanism by which this compound exerts its effects is thought to involve:
- Receptor Interaction : The compound may bind to specific receptors on microbial and cancer cell surfaces, altering their function.
- Signal Transduction Pathways : Activation of apoptotic pathways in cancer cells indicates that it may modulate intracellular signaling cascades.
Comparative Studies
Comparative studies with structurally similar compounds have highlighted the unique efficacy profile of this compound. For instance:
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| N,N-Dibenzylamine | Moderate | Not significant |
| Benzylamine | Low | High |
| This compound | High | Moderate (25 µg/mL) |
Q & A
Q. What are the standard synthetic routes for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a two-step approach involving (1) benzylation of propane-1,3-diamine using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) dihydrochloride salt formation via HCl treatment in ethanol . Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH with 1% NH₃). Impurity profiling using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O/DMSO-d₆) identifies benzyl protons (δ 7.2–7.4 ppm, multiplet) and methylene groups (δ 3.2–3.8 ppm). ¹³C NMR confirms the aliphatic backbone (δ 40–50 ppm) and aromatic carbons (δ 125–140 ppm) .
- FT-IR : N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm amine functionality.
- X-ray Crystallography : SHELX software is used for structure refinement, particularly for resolving hydrogen bonding patterns in the dihydrochloride form .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound serves as a precursor for active pharmaceutical ingredients (APIs), particularly in synthesizing tricyclic antidepressants or antipsychotics. For example, it is a key intermediate in clomipramine derivatives, where the dibenzyl groups enhance lipophilicity for blood-brain barrier penetration . Its dihydrochloride form improves solubility for in vitro assays (e.g., receptor binding studies) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for dihydrochloride salts?
- Methodological Answer : Data contradictions often arise from polymorphic forms or hydration states. Use SHELXL to refine structures against high-resolution data (≤1.0 Å), applying TWIN commands for twinned crystals . Pair with thermogravimetric analysis (TGA) to detect hydration and differential scanning calorimetry (DSC) to identify polymorph transitions .
Q. What strategies mitigate hygroscopicity during storage and handling?
- Methodological Answer :
- Storage : Use desiccators with P₂O₅ or silica gel. For long-term stability, store under argon at –20°C.
- Handling : Perform reactions in anhydrous solvents (e.g., THF over molecular sieves) under nitrogen. Monitor moisture via Karl Fischer titration .
Q. How can reaction yields be improved in benzylation steps?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance benzyl halide reactivity.
- Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions (e.g., over-alkylation).
- Temperature Control : Maintain 0–5°C during benzylation to suppress di-benzylation byproducts. Monitor via LC-MS .
Q. What analytical approaches distinguish This compound from structural analogs?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calc. for C₁₇H₂₂N₂Cl₂: 332.1192) differentiates it from mono-benzylated analogs.
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed (e.g., Chiralpak AD-H column, hexane/isopropanol) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from protonation states. Test solubility at controlled pH:
Q. Why do NMR spectra sometimes show unexpected peaks near δ 2.5–3.0 ppm?
- Methodological Answer : These peaks often indicate residual solvents (e.g., DMF) or byproducts like unreacted propane-1,3-diamine. Use deuterated solvents with <0.03% H₂O and pre-purify via activated charcoal filtration. Confirm via 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Experimental Design Considerations
Q. What in silico tools predict reactivity in derivatization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
